3,8-Dichloroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dichloroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and are used as building blocks in the synthesis of various pharmaceuticals. The presence of chlorine atoms at the 3 and 8 positions of the quinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dichloroquinoline typically involves the chlorination of quinoline derivatives. One common method is the direct chlorination of quinoline using chlorine gas or other chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3).
Another approach involves the cyclization of appropriate precursors. For example, the reaction of 3-chloroaniline with diethyl oxalate under acidic conditions can yield this compound through a series of cyclization and chlorination steps .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient large-scale synthesis. The final product is typically purified through recrystallization or distillation to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3,8-Dichloroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution:
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 3-methoxy-8-chloroquinoline, while oxidation can produce quinoline-3,8-dione derivatives.
Scientific Research Applications
3,8-Dichloroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: It is employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Derivatives of this compound are investigated for their potential as antimalarial, antibacterial, and anticancer agents.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 3,8-Dichloroquinoline and its derivatives often involves interaction with specific molecular targets. For instance, in antimalarial applications, it can inhibit the heme polymerase enzyme in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death . In antibacterial applications, it may interfere with bacterial DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroquinoline: Another dichloroquinoline derivative with chlorine atoms at the 4 and 7 positions.
3,6-Dichloroquinoline: Similar to 3,8-Dichloroquinoline but with chlorine atoms at the 3 and 6 positions. It has different reactivity and applications.
2,4-Dichloroquinoline: Chlorine atoms at the 2 and 4 positions, used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective nucleophilic substitution and its potential as a versatile intermediate in organic synthesis make it a valuable compound in both academic and industrial research.
Properties
Molecular Formula |
C9H5Cl2N |
---|---|
Molecular Weight |
198.05 g/mol |
IUPAC Name |
3,8-dichloroquinoline |
InChI |
InChI=1S/C9H5Cl2N/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H |
InChI Key |
TXFADENWBNZTTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.